5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC18247126
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | OSUWYGACSMARHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, reflects its core structure: an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 2,3-dimethylphenyl group and at position 3 with a carboxylic acid moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
| Stability | Reactive with strong acids/bases; oxidation-sensitive |
The planar isoxazole ring and electron-withdrawing carboxylic acid group contribute to its potential as a pharmacophore .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a cyclocondensation strategy:
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Aldehyde/Ketone Precursor: Reacting 2,3-dimethylbenzaldehyde with hydroxylamine hydrochloride forms an oxime intermediate.
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Cyclization: Acid-catalyzed cyclization with a β-keto acid derivative yields the isoxazole ring .
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 3 produces the final carboxylic acid .
A representative pathway is:
Biological Activity and Mechanistic Insights
Mitochondrial Permeability Transition Pore (mtPTP) Inhibition
Isoxazole derivatives, including 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, exhibit picomolar activity in mtPTP inhibition, enhancing mitochondrial calcium retention capacity (CRC) . While direct data for 5-(2,3-dimethylphenyl)isoxazole-3-carboxylic acid is absent, its structural resemblance suggests potential mtPTP modulation. Key mechanistic features include:
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Chelation of Ca²⁺ via the carboxylic acid group.
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Hydrophobic interactions with the 2,3-dimethylphenyl group stabilizing protein-ligand binding .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Modifying the aryl substituent significantly impacts potency:
| Compound | Substituent | Mitochondrial Swelling EC₅₀ | CRC Ratio |
|---|---|---|---|
| 5-(3-Hydroxyphenyl) analogue | 3-OH | <0.39 µM | >100 |
| 5-(2,3-Dimethylphenyl) | 2,3-CH₃ | Not reported | – |
| 5-(5-Chloro-2-methylphenyl) | 5-Cl, 2-CH₃ | 28 pM | 9.6 |
The dimethylphenyl variant’s activity remains unexplored but warrants testing given the efficacy of chloro-methyl analogues .
Thienyl vs. Phenyl Derivatives
Future Directions and Applications
Drug Discovery Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 3 and 5 to optimize potency and pharmacokinetics.
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Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.
Targeted Therapies
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